

Technical Support Center: Synthesis of 4-Aryl-Tetrahydropyran-4-Carboxylic Acids

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Compound of Interest

Compound Name: 4-(2-Fluoro-phenyl)-tetrahydropyran-4-carboxylic acid

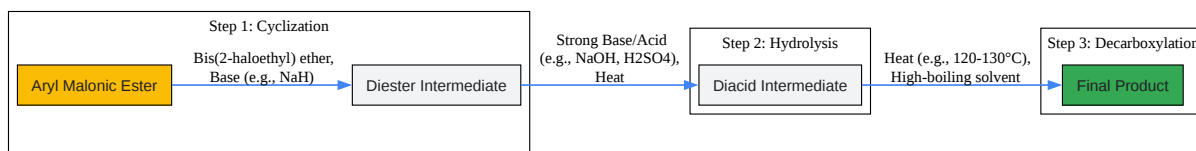
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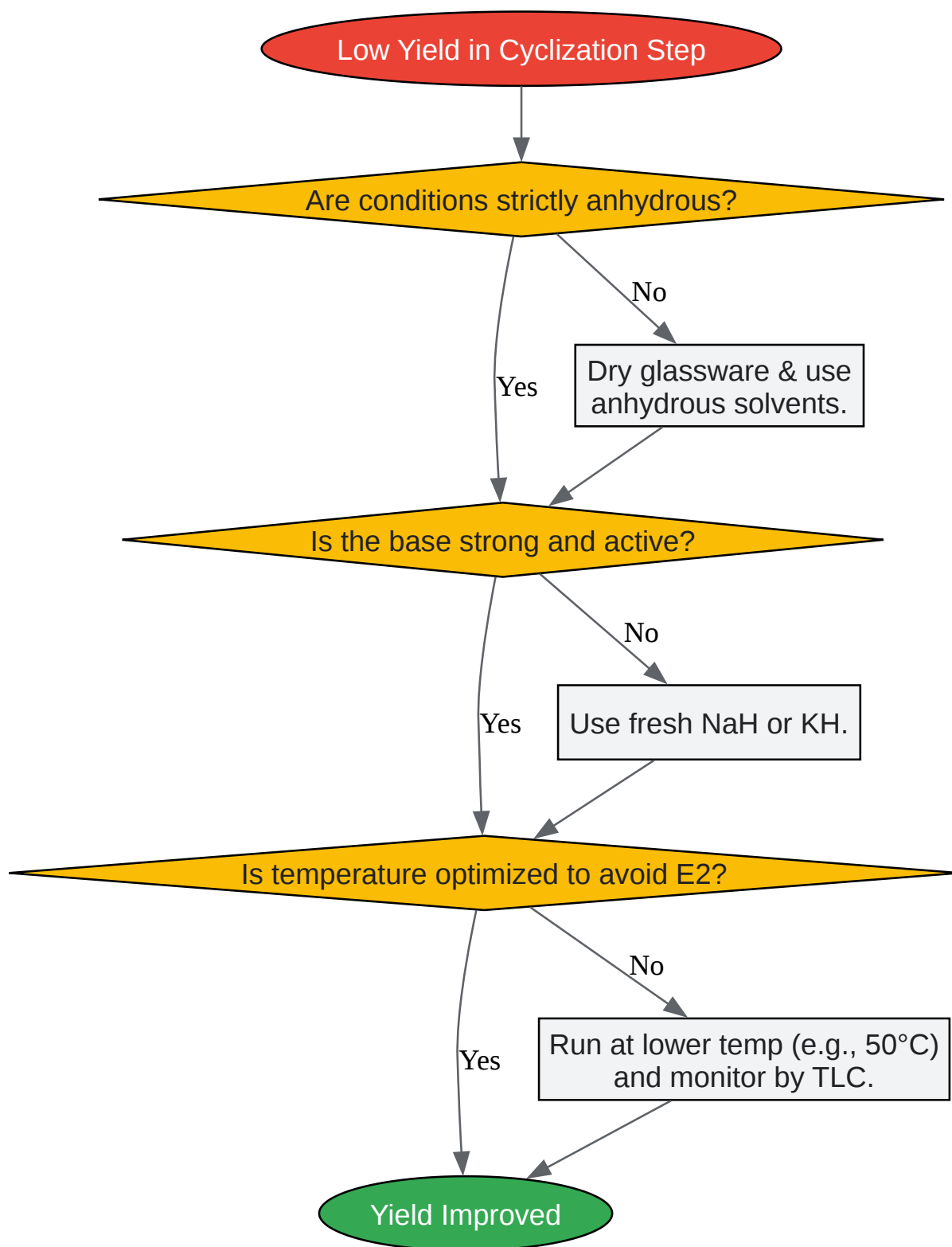
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This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids. This class of compounds is a valuable scaffold in medicinal chemistry.^[1]

General Synthetic Workflow

A prevalent and effective method for synthesizing the tetrahydropyran core involves a three-step process starting from an aryl-substituted malonic ester. The workflow consists of a cyclization reaction to form the ring, followed by hydrolysis of the ester groups, and concluding with a thermal decarboxylation to yield the final product.





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References

- 1. benchchem.com [benchchem.com]
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